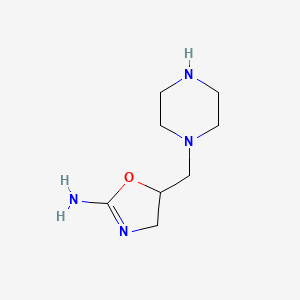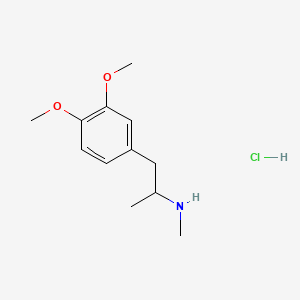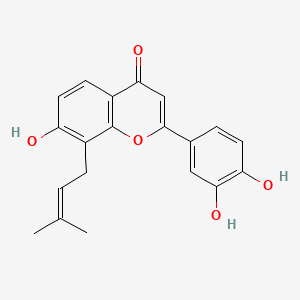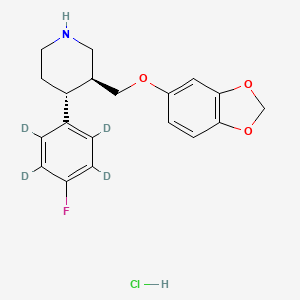
rac-2',3'4'-Trimethyl Ketoprofen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“rac-2’,3’4’-Trimethyl Ketoprofen” is a biochemical used for proteomics research . It is an impurity of Ketoprofen, which is a cyclooxygenase inhibitor used as a nonsteroidal anti-inflammatory agent (NSAIA) with analgesic and antipyretic properties .
Synthesis Analysis
The synthesis of the representative nonsteroidal anti-inflammatory drug ketoprofen has been accomplished in 44% overall yield on the decagram scale . The key features in this synthetic work involve a TiCl 4 –Et 3 N mediated aldol/enol-lactonization annulation to affect dihydrobenzofuranone core formation .
Molecular Structure Analysis
The molecular formula of “rac-2’,3’4’-Trimethyl Ketoprofen” is C19H20O3 . The molecular weight is 296.36 .
Wissenschaftliche Forschungsanwendungen
Proteomics Research
“rac-2’,3’4’-Trimethyl Ketoprofen” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, localization, and much more.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
This compound is part of the ‘profens’ group, which are the active pharmaceutical ingredients (APIs) of blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) . NSAIDs are a class of drugs that provide analgesic and antipyretic effects, and in higher doses, anti-inflammatory effects.
Enzymatic Kinetic Resolution (EKR)
Studies into the enzymatic kinetic resolution (EKR) of 2-arylpropanoic acids (‘profens’) were performed using various trialkyl orthoesters as irreversible alkoxy group donors in organic media . The enzymatic reactions of target substrates were optimized using several different immobilized preparations of lipase type B from the yeast Candida antarctica (CAL-B) .
Production of Optically Active Compounds
The optimal EKR procedure for the racemic profens consisted of a Novozym 435-STREM lipase preparation suspended in a mixture of 3 equiv of trimethyl or triethyl orthoacetate as alkoxy donor and toluene or n-hexane as co-solvent . This biocatalytic system provided optically active products with moderate-to-good enantioselectivity .
Pain Relief in Rheumatoid Arthritis
There is evidence that ketoprofen, which is structurally related to “rac-2’,3’4’-Trimethyl Ketoprofen”, is used for pain relief in rheumatoid arthritis . It’s possible that “rac-2’,3’4’-Trimethyl Ketoprofen” could have similar applications, but more research would be needed to confirm this.
Wirkmechanismus
Target of Action
The primary target of rac-2’,3’4’-Trimethyl Ketoprofen is cylooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the synthesis of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation, pain, and fever .
Mode of Action
rac-2’,3’4’-Trimethyl Ketoprofen exerts its effects by inhibiting the activity of COX-2 . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the levels of prostaglandins that mediate pain, fever, and inflammation .
Biochemical Pathways
The action of rac-2’,3’4’-Trimethyl Ketoprofen primarily affects the arachidonic acid pathway . By inhibiting COX-2, the compound disrupts the conversion of arachidonic acid into prostaglandins. This disruption leads to a decrease in prostaglandin levels, which in turn reduces inflammation, pain, and fever .
Result of Action
The inhibition of COX-2 and the subsequent reduction in prostaglandin levels result in the alleviation of symptoms such as pain, fever, and inflammation . This makes rac-2’,3’4’-Trimethyl Ketoprofen potentially useful in the treatment of conditions characterized by these symptoms.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of rac-2,3',4'-Trimethyl Ketoprofen can be achieved through a multi-step process involving several reactions. The key steps in the synthesis pathway include the preparation of starting materials, formation of intermediates, and final conversion to the target compound. The overall strategy involves the introduction of methyl groups onto the phenyl ring of ketoprofen followed by the addition of a methyl group to the carbonyl group of the ketone.", "Starting Materials": [ "2,3,4-trimethylbenzaldehyde", "ethyl acetoacetate", "potassium hydroxide", "acetic anhydride", "acetic acid", "hydrogen chloride", "methyl magnesium bromide", "lithium aluminum hydride", "2,3,4-trimethylphenylacetic acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ { "Step 1": "Preparation of 2,3,4-trimethylbenzaldehyde by reacting 2,3,4-trimethylphenylacetic acid with potassium hydroxide and acetic anhydride.", "Step 2": "Conversion of 2,3,4-trimethylbenzaldehyde to 2,3,4-trimethylphenylacetone by reacting with methyl magnesium bromide.", "Step 3": "Reduction of 2,3,4-trimethylphenylacetone to 2,3,4-trimethylphenylpropanol using lithium aluminum hydride.", "Step 4": "Conversion of 2,3,4-trimethylphenylpropanol to ethyl 2,3,4-trimethyl-3-oxobutanoate by reacting with ethyl acetoacetate and acetic acid.", "Step 5": "Conversion of ethyl 2,3,4-trimethyl-3-oxobutanoate to rac-2,3',4'-Trimethyl Ketoprofen by reacting with hydrogen chloride and sodium hydroxide in diethyl ether and water." } ] } | |
CAS-Nummer |
1785760-29-3 |
Produktname |
rac-2',3'4'-Trimethyl Ketoprofen |
Molekularformel |
C19H20O3 |
Molekulargewicht |
296.366 |
IUPAC-Name |
2-[3-(2,3,4-trimethylbenzoyl)phenyl]propanoic acid |
InChI |
InChI=1S/C19H20O3/c1-11-8-9-17(13(3)12(11)2)18(20)16-7-5-6-15(10-16)14(4)19(21)22/h5-10,14H,1-4H3,(H,21,22) |
InChI-Schlüssel |
CQBNHIWRSOGPEM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C(=O)C2=CC(=CC=C2)C(C)C(=O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2S-[(1-Carboxyethyl)amino]-benzenebutanoic Acid Methyl Benzyl Ester Maleate](/img/structure/B585823.png)






![6,8-Dimethylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B585839.png)

